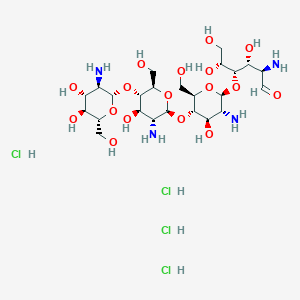

Chitotetraose (tetrahydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chitotetraose (Tetrahydrochlorid) ist ein kurzkettiges Chitin-Oligomer, das aus arbuskulären Mykorrhizapilzen gewonnen wird. Es ist bekannt für seine Fähigkeit, den konservierten Symbiose-Signalweg in aktinorhizalen Pflanzenarten zu aktivieren . Die Verbindung hat die Summenformel C₂₄H₅₀Cl₄N₄O₁₇ und ein Molekulargewicht von 808,48 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chitotetraose (Tetrahydrochlorid) kann durch Hydrolyse von Chitosan synthetisiert werden, einem natürlichen Polymer, das aus Chitin gewonnen wird. Der Hydrolyseprozess beinhaltet die Verwendung von Salzsäure unter kontrollierten Bedingungen, um Chitosan in kleinere Oligomere, einschließlich Chitotetraose, zu zerlegen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Chitotetraose (Tetrahydrochlorid) beinhaltet typischerweise die enzymatische Hydrolyse von Chitosan unter Verwendung spezifischer Enzyme wie Chitosanase. Der Prozess wird optimiert, um hochreines Chitotetraose zu erhalten, das dann durch Behandlung mit Salzsäure in seine Tetrahydrochloridform umgewandelt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chitotetraose (Tetrahydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende oxidierte Derivate zu erzeugen.

Reduktion: Reduktionsreaktionen können Chitotetraose in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Chitotetraose-Struktur einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Alkylhalogenide und Acylchloride, werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Chitotetraose-Derivate, reduziertes Chitotetraose und substituiertes Chitotetraose mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Chitotetraose (Tetrahydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Chitin- und Chitosan-Derivaten verwendet.

Biologie: Die Verbindung wird verwendet, um die Rolle von Chitin-Oligomeren bei Pflanzen-Mikroben-Wechselwirkungen zu untersuchen.

Medizin: Die Forschung untersucht ihr Potenzial als bioaktive Verbindung mit antimikrobiellen und immunmodulatorischen Eigenschaften.

Wirkmechanismus

Chitotetraose (Tetrahydrochlorid) übt seine Wirkungen aus, indem es den konservierten Symbiose-Signalweg in aktinorhizalen Pflanzenarten aktiviert. Dieser Weg beinhaltet die Erkennung von Chitotetraose durch spezifische Rezeptoren auf der Pflanzenoberfläche, was zur Aktivierung nachgeschalteter Signalwege führt, die symbiotische Wechselwirkungen zwischen der Pflanze und arbuskulären Mykorrhizapilzen fördern .

Wissenschaftliche Forschungsanwendungen

Chitotetraose (tetrahydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying chitin and chitosan derivatives.

Biology: The compound is used to investigate the role of chitin oligomers in plant-microbe interactions.

Medicine: Research explores its potential as a bioactive compound with antimicrobial and immunomodulatory properties.

Industry: It is used in the development of biodegradable materials and as a component in agricultural products.

Wirkmechanismus

Chitotetraose (tetrahydrochloride) exerts its effects by activating the conserved symbiosis signaling pathway in actinorhizal plant species. This pathway involves the recognition of chitotetraose by specific receptors on the plant surface, leading to the activation of downstream signaling cascades that promote symbiotic interactions between the plant and arbuscular mycorrhizal fungi .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Chitobiose (Dihydrochlorid)

- Chitotriose (Trihydrochlorid)

- Chitopentaose (Pentahydrochlorid)

- Chitohexaose (Hexahydrochlorid)

- Chitoheptaose (Heptahydrochlorid)

Einzigartigkeit

Chitotetraose (Tetrahydrochlorid) ist einzigartig aufgrund seiner spezifischen Kettenlänge und seiner Fähigkeit, den konservierten Symbiose-Signalweg in aktinorhizalen Pflanzenarten zu aktivieren. Diese Eigenschaft unterscheidet es von anderen Chitin-Oligomeren, die möglicherweise nicht die gleiche biologische Aktivität aufweisen .

Biologische Aktivität

Chitotetraose tetrahydrochloride is a short-chain chitin oligomer that plays a significant role in various biological activities, particularly in plant-microbe interactions and potential therapeutic applications. This compound has garnered attention for its ability to activate specific signaling pathways in plants and its implications in medical research.

| Property | Value |

|---|---|

| Molecular Formula | C24H50Cl4N4O17 |

| Molecular Weight | 808.482 g/mol |

| CAS Number | 117399-50-5 |

Chitotetraose tetrahydrochloride primarily functions as an activator of the Conserved Symbiosis Signaling Pathway (CSSP) in actinorhizal plants. This pathway is crucial for establishing symbiotic relationships between plants and arbuscular mycorrhizal fungi, which enhance nutrient uptake and improve plant health under various environmental stresses .

Activation of CSSP

Research indicates that chitotetraose interacts with specific receptors in plant cells, triggering a cascade of signaling events that lead to enhanced symbiotic interactions. The study by Mireille Chabaud et al. (2019) demonstrated that chitotetraose activates this pathway, promoting the growth and development of actinorhizal plants, which are known for their ability to form symbiotic relationships with nitrogen-fixing bacteria .

Biological Activities

- Antimicrobial Activity :

- Anti-tumor Effects :

- Antioxidant Properties :

Study on Antimicrobial Activity

A study analyzed the effects of various chitooligosaccharides on Staphylococcus aureus. Results indicated that those with a degree of polymerization greater than five exhibited significant antimicrobial activity, suggesting that chitotetraose could be a candidate for further investigation in antimicrobial applications .

Study on Anti-tumor Activity

Research involving BALB/c mice demonstrated that chitooligosaccharides could inhibit tumor growth effectively. In particular, chitohexaose showed a more pronounced effect compared to other oligomers like chitobiose and chitotriose, highlighting the potential of chitotetraose as an anti-cancer agent .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAPCOFRUKAVGR-PFOCQPMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl4N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.